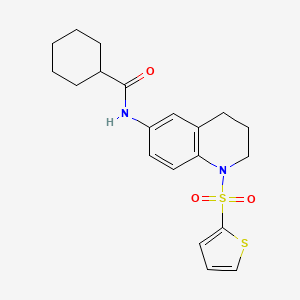
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H24N2O3S2 and its molecular weight is 404.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article synthesizes current research findings, case studies, and data tables relevant to its biological activity.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonyl group, and a cyclohexanecarboxamide moiety. Its molecular formula is C16H20N2O3S with a molecular weight of 336.41 g/mol. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 336.41 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Activity
Research indicates that quinoline derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in inflammatory responses .
Antimicrobial Properties
The compound has shown promising results against various microbial strains. In vitro studies revealed that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it exhibited higher efficacy against Mycobacterium tuberculosis compared to standard antibiotics such as isoniazid .
Anticancer Potential
Several studies have explored the anticancer properties of quinoline derivatives. For instance, this compound was tested for its cytotoxic effects on cancer cell lines. The results indicated that it induced apoptosis in human cancer cells through the activation of caspase pathways .
Case Studies
- Inhibition of Photosynthetic Electron Transport : A study tested related compounds for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Results indicated that certain derivatives had IC50 values comparable to established inhibitors .
- Antimycobacterial Activity : A comparative study involving various quinoline derivatives showed that this compound demonstrated significant activity against M. tuberculosis with minimal toxicity towards human cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The thiophene ring can engage in π–π interactions with aromatic residues in proteins, potentially modulating receptor activities involved in various signaling pathways.
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(15-6-2-1-3-7-15)21-17-10-11-18-16(14-17)8-4-12-22(18)27(24,25)19-9-5-13-26-19/h5,9-11,13-15H,1-4,6-8,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRBQOMLLIHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














